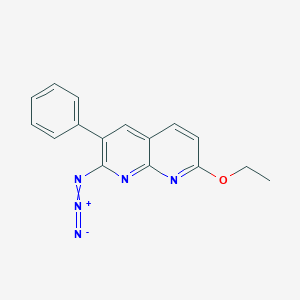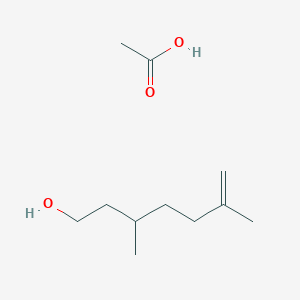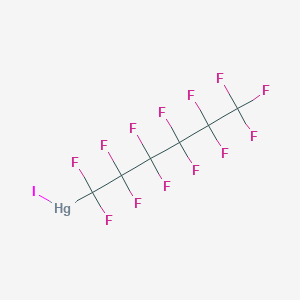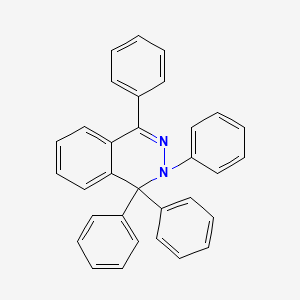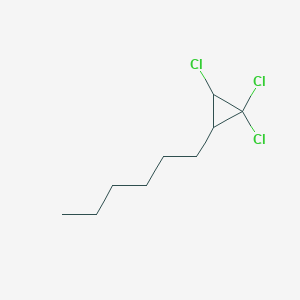
5-Chloropentyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropentyl thiocyanate is an organic compound with the molecular formula C6H10ClNS. It is a member of the thiocyanate family, which are compounds containing the functional group -SCN. Thiocyanates are known for their versatility in various chemical reactions and applications. This compound is particularly interesting due to its unique structure, which includes a chlorinated pentyl chain attached to a thiocyanate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropentyl thiocyanate typically involves the reaction of 5-chloropentyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
[ \text{C}5\text{H}{10}\text{Cl} + \text{KSCN} \rightarrow \text{C}5\text{H}{10}\text{ClSCN} + \text{KCl} ]
This method is straightforward and yields the desired product with good purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloropentyl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The thiocyanate group can be oxidized to form sulfonates or other sulfur-containing compounds.
Reduction: The thiocyanate group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, and ethers.
Oxidation: Products include sulfonates and sulfones.
Reduction: Products include primary amines and thiols.
Wissenschaftliche Forschungsanwendungen
5-Chloropentyl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving thiocyanate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Chloropentyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can act as a nucleophile, forming covalent bonds with electrophilic centers in the target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The chlorinated pentyl chain can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopentyl thiocyanate: Similar structure but with a bromine atom instead of chlorine.
5-Fluoropentyl thiocyanate: Similar structure but with a fluorine atom instead of chlorine.
5-Iodopentyl thiocyanate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
5-Chloropentyl thiocyanate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Chlorine is more electronegative than bromine and iodine, making this compound more reactive in certain nucleophilic substitution reactions. Additionally, the chlorine atom can affect the compound’s lipophilicity and membrane permeability, potentially enhancing its biological activity compared to its brominated, fluorinated, or iodinated counterparts.
Eigenschaften
CAS-Nummer |
64048-00-6 |
|---|---|
Molekularformel |
C6H10ClNS |
Molekulargewicht |
163.67 g/mol |
IUPAC-Name |
5-chloropentyl thiocyanate |
InChI |
InChI=1S/C6H10ClNS/c7-4-2-1-3-5-9-6-8/h1-5H2 |
InChI-Schlüssel |
LDMOQCCSGVYFGA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCSC#N)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


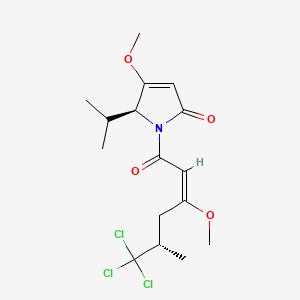
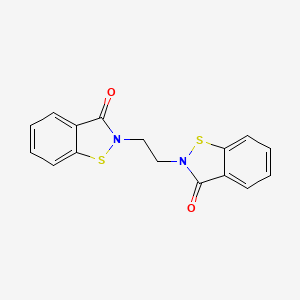
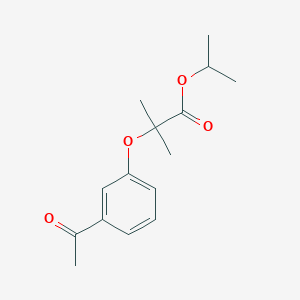


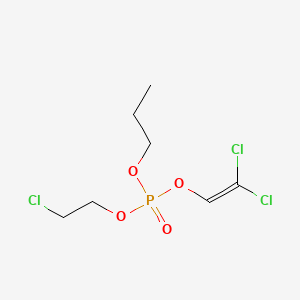
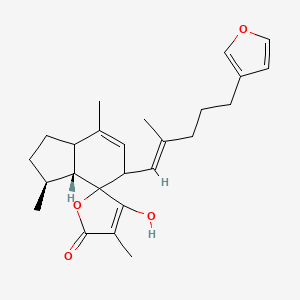
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
